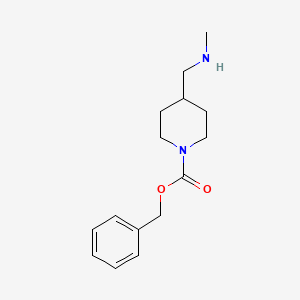

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest due to their biological activities, particularly as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is a therapeutic target for the treatment of conditions such as Alzheimer's disease .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions that introduce various functional groups to the piperidine core. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are closely related to Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate, has been reported to involve the introduction of benzoyl groups and other substituents to enhance anti-AChE activity . Another related compound, 1-benzyl-4-(N-Boc-amino)piperidine, was synthesized and characterized using spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR . The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) also demonstrates the versatility of reactions involving the piperidine ring .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Spectroscopic methods such as FT-IR, FT-Raman, and NMR have been used to characterize these compounds. Density Functional Theory (DFT) calculations, including HOMO-LUMO bandgap energy and electron excitation analysis, provide insights into the electronic properties of these molecules . The molecular structure influences the interaction with biological targets, such as AChE, and is therefore a key aspect of the design of potential therapeutic agents.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the introduction of bulky moieties or phenyl groups has been shown to enhance anti-AChE activity . The reactivity of carboxylic acids in piperidine derivatives has been explored using fluorescence tagging reagents in high-performance liquid chromatography, demonstrating the potential for further derivatization . Additionally, the synthesis of carbon-14 labelled piperidine derivatives for receptor agonist studies indicates the importance of these compounds in pharmacological research .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. The Potential Energy Scan (PES) studies can reveal the conformational preferences of these molecules, which is important for understanding their interactions with biological targets . The molecular electrostatic potential and Fukui function descriptors provide information on the most reactive sites of the compound, which is valuable for predicting its reactivity in chemical reactions .

科学的研究の応用

Anti-Acetylcholinesterase Activity

A significant application of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate derivatives is in the inhibition of acetylcholinesterase (AChE). Research has found that certain derivatives, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, show potent anti-AChE activity. This property is particularly relevant in the context of antidementia agents, as these compounds can increase acetylcholine content in the brain, potentially benefiting patients with dementia-related conditions (Sugimoto et al., 1990).

Synthesis and Structure-Activity Relationships

Further exploration in the synthesis and structure-activity relationships of these compounds has led to the development of rigid analogues with enhanced anti-AChE activity. This research demonstrates the potential for creating more effective inhibitors of AChE through specific structural modifications (Sugimoto et al., 1992).

Palladium-Catalyzed Functionalization

These compounds are also noteworthy in the context of palladium-catalyzed CH functionalization, showcasing their utility in medicinal chemistry synthesis. This application is crucial for developing Serine palmitoyl transferase enzyme inhibitors, which are significant in various therapeutic contexts (Magano et al., 2014).

Antituberculosis Activity

Derivatives of Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate have been studied for their potential in treating tuberculosis. These derivatives showed promising results in inhibiting the Mycobacterium tuberculosis GyrB ATPase assay and had minimal cytotoxicity (Jeankumar et al., 2013).

Asymmetric Synthesis in Drug Development

These compounds are also relevant in asymmetric synthesis, which is vital for developing new pharmaceuticals. For instance, the asymmetric synthesis of CIS-(3R,4R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of potent proteinkinase inhibitors, highlights the importance of these compounds in drug development (Hao et al., 2011).

Antibacterial Properties

Research has also identified the antibacterial properties of certain benzamide derivatives containing the Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate structure. These compounds have been tested for their efficacy against various bacterial strains, demonstrating potential applications in antibacterial therapies (Khatiwora et al., 2013).

Safety And Hazards

特性

IUPAC Name |

benzyl 4-(methylaminomethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-16-11-13-7-9-17(10-8-13)15(18)19-12-14-5-3-2-4-6-14/h2-6,13,16H,7-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHPTZDHTMZDGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594465 |

Source

|

| Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-((methylamino)methyl)piperidine-1-carboxylate | |

CAS RN |

876316-35-7 |

Source

|

| Record name | Benzyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1320408.png)